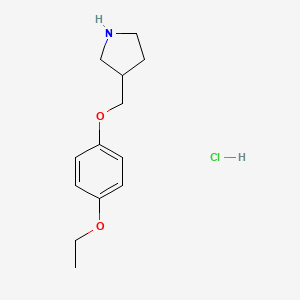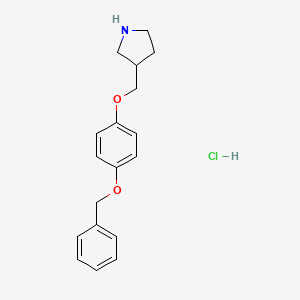![molecular formula C13H18ClNO2 B1397612 Chlorhydrate de 1-[4-(4-pipéridinyloxy)phényl]-1-éthanone CAS No. 1219976-64-3](/img/structure/B1397612.png)
Chlorhydrate de 1-[4-(4-pipéridinyloxy)phényl]-1-éthanone
Vue d'ensemble
Description
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound known for its unique structure and properties. It is often utilized in various scientific research applications due to its potential biological and chemical activities. The compound features a piperidine ring, which is a common motif in medicinal chemistry, making it a valuable subject for research in drug development and other fields.
Applications De Recherche Scientifique
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
- The primary target of this compound is the alpha-1 adrenergic receptor . These receptors are part of the adrenergic system and play a crucial role in regulating blood pressure and vascular tone.
- Activation of alpha-1 adrenergic receptors leads to vasoconstriction (narrowing of blood vessels) and mydriasis (pupil dilation) depending on the route and location of administration .
Target of Action
Analyse Biochimique
Biochemical Properties
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to influence neurotransmitter systems . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.
Cellular Effects
The effects of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways and signal transduction . Additionally, it has been found to impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and protein function . The compound’s ability to bind to receptor sites on enzymes and proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter systems and enhancement of cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways and influence the production of key metabolites.
Transport and Distribution
The transport and distribution of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of the compound within cells is influenced by its interactions with cellular membranes and organelles.
Subcellular Localization
The subcellular localization of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the nucleus, mitochondria, and endoplasmic reticulum, influences its biochemical activity and interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride typically involves the reaction of 4-hydroxyacetophenone with 4-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
- Methyl 4-(4-piperidinyloxy)phenyl sulfone hydrochloride
- 1-[3-(4-Piperidinyloxy)acetyl]piperidine hydrochloride
- N-[3-(4-Piperidinyloxy)phenyl]acetamide
Comparison: 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride stands out due to its unique combination of a piperidine ring and an ethanone group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the ethanone group can influence its reactivity and binding affinity to certain targets, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
1-(4-piperidin-4-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-2-4-12(5-3-11)16-13-6-8-14-9-7-13;/h2-5,13-14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOHHRWSBPZKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-64-3 | |
| Record name | Ethanone, 1-[4-(4-piperidinyloxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397532.png)
![2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397534.png)
![Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397536.png)
![2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397537.png)
![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397539.png)
![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)
![2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397542.png)

![2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397544.png)
![4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397545.png)
![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)
![2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397550.png)
![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)
